Streptozoticin

Description

Genesis and Early Discoveries in Antimicrobial Research

The story of streptozotocin (B1681764) begins in the late 1950s within the laboratories of the pharmaceutical company Upjohn (now part of Pfizer). nih.govwikipedia.org Scientists, in their quest for novel antimicrobial agents, isolated the compound from a strain of the soil microbe Streptomyces achromogenes. nih.govwikipedia.orgcreative-biolabs.comsemanticscholar.orgresearchgate.net The soil sample containing this microorganism was originally collected in Blue Rapids, Kansas. wikipedia.org The newly discovered compound was identified as an antibiotic with a broad spectrum of activity. creative-biolabs.comresearchgate.netnih.govnih.gov The initial research, published in the 1959-1960 edition of the Antibiotics Annual, introduced streptozotocin as a new antibacterial agent. semanticscholar.org Upjohn filed for patent protection for the drug in August 1958, and the U.S. patent was granted in March 1962. wikipedia.org

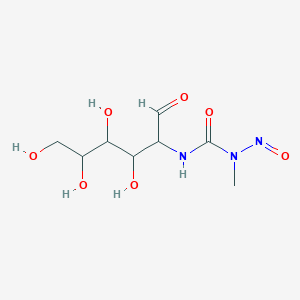

Streptozotocin is a glucosamine-nitrosourea compound. wikipedia.orgsemanticscholar.org Its antibacterial action stems from its ability to act as a DNA synthesis inhibitor. nih.govnih.gov The molecule's nitrosourea (B86855) moiety is responsible for its alkylating properties, which cause damage to bacterial DNA, thereby inhibiting replication and leading to cell death. nih.govimmune-system-research.com Specifically, it is understood that in bacteria, streptozotocin is taken up via the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS). nih.gov Once inside the cell, it is phosphorylated, which traps it intracellularly. nih.gov The subsequent hydrolysis of streptozotocin releases diazomethane, a potent methylating agent that damages the bacterial DNA. nih.gov

Early research demonstrated its effectiveness against a variety of bacteria. While specific data from the earliest studies is sparse in modern databases, a 2020 study reported a Minimum Inhibitory Concentration (MIC) value of 1.5 mg/L for Escherichia coli K12 (TOP10), noting that historical values can range from 0.4 to 100 mg/L depending on the bacterial strain. nih.gov Although initially showing promise as an antibiotic, and at first appearing to have a lack of toxicity to mammalian cells, this perception would soon change dramatically. nih.gov

Evolution of Research into Selective Pancreatic Beta-Cell Cytotoxicity

The trajectory of streptozotocin research took a sharp turn in the mid-1960s with a pivotal discovery. wikipedia.orgsemanticscholar.org In 1963, researchers reported that the compound had a diabetogenic effect, meaning it could induce diabetes in experimental animals. nih.gov This was a consequence of its selective toxicity towards the insulin-producing beta cells of the pancreatic islets. wikipedia.orgsemanticscholar.orgnih.gov This finding marked the beginning of the shift in focus for streptozotocin, from an antimicrobial agent to a tool for studying diabetes. wikipedia.orgnih.gov

The mechanism behind this selective cytotoxicity lies in the unique structure of the streptozotocin molecule. nih.govimmune-system-research.com As a glucose analog, it is recognized and transported into pancreatic beta cells by the glucose transporter 2 (GLUT2), which is highly expressed on the surface of rodent beta cells. nih.govimmune-system-research.comnih.govbohrium.comnih.gov Human beta cells, which express lower levels of GLUT2, are significantly more resistant to streptozotocin's toxic effects. oup.com This explains why the diabetogenic effect is much more pronounced in rodents than in humans. oup.com

Once inside the beta cells, the nitrosourea portion of the molecule exerts its cytotoxic effects primarily through DNA alkylation. researchgate.netimmune-system-research.comnih.govnih.gov The transfer of a methyl group from streptozotocin to the DNA molecule causes damage, leading to the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). semanticscholar.org Over-activation of PARP in an attempt to repair the extensive DNA damage depletes the intracellular stores of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and adenosine (B11128) triphosphate (ATP), ultimately leading to necrotic cell death. semanticscholar.org This targeted destruction of beta cells results in a state of insulin (B600854) deficiency and, consequently, hyperglycemia. nih.govnoblelifesci.com

Establishment of Streptozotocin as a Cornerstone in Experimental Diabetes Research

The discovery of its selective beta-cell toxicity rapidly established streptozotocin as an invaluable tool in the field of experimental diabetes research. nih.govbohrium.comresearchgate.net It provided scientists with a reliable and reproducible method for inducing diabetes in laboratory animals, primarily rodents, creating models for both type 1 and type 2 diabetes. nih.govcreative-biolabs.comnih.gov

For creating models of type 1 diabetes, a single high dose of streptozotocin is typically administered, leading to the extensive destruction of pancreatic beta cells and a state of absolute insulin deficiency. noblelifesci.comnih.gov This model closely mimics the pathophysiology of human type 1 diabetes. creative-biolabs.com To model type 2 diabetes, a condition characterized by insulin resistance and relative insulin deficiency, different protocols are used. One common method involves the administration of a high-fat diet to induce insulin resistance, followed by a low dose of streptozotocin to impair beta-cell function partially. nih.govnih.gov Another approach is the neonatal STZ model, where the compound is administered to newborn rats. nih.gov

Streptozotocin-induced diabetes models offer several advantages over other chemically-induced models, such as those using alloxan. Streptozotocin is more stable in solution and has been shown to induce a more permanent and stable diabetic state. creative-biolabs.comresearchgate.net These animal models have been instrumental in advancing our understanding of the pathogenesis of diabetes, its complications, and for the screening and evaluation of new antidiabetic therapies. nih.govbohrium.comnih.gov The ability to consistently induce a diabetic state has made streptozotocin an indispensable chemical for preclinical diabetes research for several decades. nih.govbohrium.comresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

1-methyl-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRCPNMCOXLKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18883-66-4 | |

| Record name | streptozocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanistic Research into Streptozotocin S Cellular and Molecular Actions

Cellular Uptake and Specificity

The selective toxicity of streptozotocin (B1681764) is largely dictated by how it enters cells and the varying susceptibility of different cell types to its effects. Its structural similarity to glucose is a key factor in its targeted action.

The primary reason for streptozotocin's pronounced toxicity to pancreatic beta cells is its efficient uptake by the Glucose Transporter 2 (GLUT2). nih.govtandfonline.comresearchgate.net As a structural analogue of glucose, STZ is recognized and transported into beta cells, which express high levels of GLUT2 to facilitate glucose sensing for insulin (B600854) secretion. nih.govmdpi.comphysiology.org This transport mechanism effectively concentrates the toxin within its target cells. nih.govresearchgate.net

Research has unequivocally demonstrated the necessity of GLUT2 for STZ-induced cytotoxicity. nih.govnih.gov Studies using insulinoma cell lines engineered to express different glucose transporters showed that only cells expressing GLUT2 were sensitive to STZ and transported the drug efficiently. nih.govresearchgate.net Conversely, cells lacking GLUT2, or those primarily expressing other transporters like GLUT1, are resistant to STZ's effects. nih.govnih.govresearchgate.net This dependency is highlighted by findings that the aglycone of STZ, methylnitrosourea, which lacks the glucose moiety, does not exhibit the same beta-cell specificity. thieme-connect.comnih.gov Furthermore, competitive inhibition of this uptake process, for instance by pre-treating with 5-thio-D-glucose, can protect beta cells from STZ-induced damage by preventing its entry. thieme-connect.comproquest.com

| Experimental Finding | Observation | Reference |

|---|---|---|

| Cell Line Engineering | Insulinoma cells lacking GLUT2 are resistant to STZ. When engineered to express GLUT2, they become susceptible to STZ-induced death. Cells overexpressing GLUT1 remain resistant. | nih.govnih.govresearchgate.net |

| Transgenic Mouse Models | Mice with beta cells re-expressing GLUT2 are sensitive to STZ, while those re-expressing GLUT1 are resistant. | nih.gov |

| Competitive Inhibition | Pre-injection with 5-thio-D-glucose, a GLUT2 inhibitor, prevents STZ-induced reduction of GLUT2 expression and protects against beta-cell toxicity. | thieme-connect.comproquest.com |

| Aglycone Comparison | The non-glucose part of STZ (methylnitrosourea) does not selectively target or damage beta cells, indicating the glucose moiety is essential for targeted uptake. | thieme-connect.comnih.gov |

While pancreatic beta cells are the principal target, streptozotocin's toxicity is not entirely exclusive to them. Other tissues that express GLUT2, such as the liver and kidneys, are also susceptible to STZ-induced damage. nih.govtandfonline.comnih.govnih.gov Studies have documented DNA methylation and damage in liver and kidney cells following STZ administration. nih.govnih.gov In contrast, tissues like the brain, which have low GLUT2 expression, show minimal STZ-induced DNA damage. nih.gov

Interestingly, significant species-specific differences in susceptibility exist. Human beta cells, for example, have been shown to be remarkably more resistant to STZ toxicity compared to rodent beta cells. researchgate.netoup.com Furthermore, STZ can induce toxicity in certain immune cells, like CD8+ T cells and B cells, through an apparent GLUT2-independent mechanism, suggesting the existence of alternative uptake pathways in these cell types. nih.gov Variability in susceptibility is also observed among different inbred mouse strains, which may be linked to differences in the intracellular metabolism of the compound rather than its uptake. oup.comoup.com

Streptozotocin, like glucose, exists in two anomeric forms: α-streptozotocin and β-streptozotocin. Research has revealed that these anomers possess different degrees of beta-cell toxicity. Specifically, the α-anomer has been demonstrated to be significantly more potent in causing beta-cell necrosis compared to the β-anomer at equivalent doses. diabetesjournals.orgnih.govdiabetesjournals.org This difference in biological activity underscores that a specific stereochemical interaction occurs at the beta-cell membrane, likely during the transport process. The ability of 3-O-Methyl glucose to protect against the toxicity of both anomers further supports the idea that STZ's entry into the cell is a mediated process involving specific recognition. diabetesjournals.orgnih.gov

Core Molecular Mechanisms of Cytotoxicity

Once inside the cell, streptozotocin unleashes its cytotoxic effects through a well-defined molecular cascade that begins with DNA damage and culminates in cellular energy failure.

The cytotoxic action of streptozotocin is primarily attributed to its N-methyl-N-nitrosourea moiety. nih.govresearchgate.net This chemical group functions as a powerful alkylating agent. nih.govnih.gov Upon its release inside the cell, a highly reactive methylcarbonium ion (CH3+) is formed. researchgate.netresearchgate.net This ion readily attacks DNA, transferring a methyl group to various positions on the DNA bases. nih.govnih.gov This process, known as DNA methylation, results in the formation of DNA adducts like 7-methylguanine, O6-methylguanine, and 3-methyladenine. nih.govnih.gov The accumulation of these adducts leads to DNA fragmentation and strand breaks, a critical initiating event that triggers the subsequent steps leading to cell death. nih.govtandfonline.comnih.gov

| DNA Adduct | Significance | Reference |

|---|---|---|

| 7-methylguanine | A major product of STZ-induced DNA methylation. | nih.govnih.gov |

| O6-methylguanine | A mutagenic lesion that contributes to DNA damage. | nih.gov |

| 3-methyladenine | A cytotoxic lesion that can block DNA replication. | nih.govnih.gov |

The extensive DNA damage inflicted by streptozotocin activates a robust cellular damage response, centrally involving the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govpnas.org In an attempt to repair the damaged DNA, PARP-1 is massively activated. This process consumes vast quantities of the enzyme's substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.govnih.gov

This overactivation of PARP leads to a rapid and severe depletion of the intracellular NAD+ pool. nih.govpnas.org Since NAD+ is an essential coenzyme for cellular redox reactions and the production of adenosine (B11128) triphosphate (ATP), its depletion has catastrophic consequences for cellular energy metabolism. nih.govnih.govnih.gov The fall in NAD+ levels directly leads to a drastic reduction in ATP production. researchgate.netnih.govbioscientifica.com This profound energy crisis, marked by the depletion of both NAD+ and ATP, ultimately overwhelms the cell's survival capacity, leading to necrotic cell death. nih.govnih.gov The critical role of this pathway is confirmed by studies showing that PARP-deficient mice are protected from STZ-induced beta-cell destruction. nih.govpnas.orgresearchgate.net While PARP-mediated NAD+ depletion is a major mechanism, some evidence also suggests that STZ may directly impair mitochondrial function, further contributing to the decline in ATP levels. nih.govbioscientifica.com

Generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Streptozotocin (STZ) is known to induce significant cellular damage, largely attributed to its ability to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov This process is a key element of its cytotoxic mechanism. The generation of these reactive molecules is multifaceted. One major pathway involves the production of nitric oxide (NO). nih.gov STZ can act as an NO donor, leading to increased intracellular concentrations of this reactive nitrogen species. nih.gov

Furthermore, STZ metabolism contributes to the formation of ROS. For instance, the degradation of ATP by xanthine (B1682287) oxidase results in the production of uric acid and generates ROS like superoxide (B77818) and hydroxyl radicals. nih.gov These radicals are formed from the dismutation of hydrogen peroxide (H₂O₂), which is also produced during this process. nih.gov Pancreatic beta cells are particularly vulnerable due to their naturally low levels of free radical scavenging enzymes. nih.gov

Studies have demonstrated that STZ treatment leads to a measurable increase in ROS/RNS production in various cell types, including pancreatic cells and human hepatoma cells. nih.govmdpi.com This overproduction of reactive species disrupts the normal cellular redox balance and is a primary trigger for subsequent cellular damage.

Oxidative Stress and Redox Imbalance Pathways

The excessive generation of ROS and RNS by streptozotocin inevitably leads to oxidative stress, a condition where the production of oxidants surpasses the cell's antioxidant defense capacity. nih.govscielo.br This imbalance triggers a cascade of detrimental cellular events. A key indicator of this oxidative damage is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to membrane damage. nih.govbu.edu.eg Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, are consistently observed in STZ-treated animals. nih.govnih.gov

STZ-induced oxidative stress also significantly impacts the cellular antioxidant defense systems. nih.gov The levels and activities of crucial antioxidant enzymes are altered. For example, while some studies report an increase in catalase and superoxide dismutase activities as a compensatory response, others show a decrease in these enzymes, as well as in glutathione (B108866) peroxidase. nih.govnih.gov

A critical component of the cellular antioxidant defense is glutathione (GSH). STZ treatment has been shown to disrupt glutathione homeostasis, leading to a decrease in the ratio of reduced glutathione to its oxidized form (GSH/GSSG). nih.gov This depletion of the primary cellular antioxidant further exacerbates the state of oxidative stress. The disruption of these redox balance pathways is a central mechanism through which STZ exerts its cytotoxic effects. mdpi.com

Mitochondrial Dysfunction and Bioenergetics Impairment

Mitochondria are primary targets of streptozotocin-induced toxicity, leading to significant mitochondrial dysfunction and impaired cellular energy production. mdpi.comnih.gov The overproduction of ROS and RNS directly damages mitochondrial components. STZ has been shown to inhibit the activities of the mitochondrial respiratory chain complexes, including Complex I, Complex II/III, and Complex IV. nih.gov This inhibition disrupts the electron transport chain, a critical process for ATP synthesis.

A notable consequence of this disruption is the marked inhibition of the ROS-sensitive mitochondrial enzyme, aconitase. mdpi.com The inactivation of aconitase serves as an indicator of increased mitochondrial oxidative stress. mdpi.com The damage to the respiratory complexes and other mitochondrial enzymes ultimately leads to a reduction in ATP production, compromising the cell's energy supply. nih.govmdpi.com

Furthermore, STZ treatment can lead to a decrease in the mitochondrial membrane potential, another indicator of mitochondrial health and function. mdpi.com This mitochondrial damage can also trigger the release of pro-apoptotic factors, linking mitochondrial dysfunction directly to programmed cell death pathways. nih.gov Chronic exposure to STZ can also lead to alterations in the expression levels of proteins that make up the mitochondrial complexes. nih.gov

Modulation of Cellular Metabolism and Enzyme Activities

Streptozotocin significantly alters cellular metabolism, primarily by affecting the activity of various key enzymes. nih.govdiabetesjournals.org In the liver of STZ-treated rats, there are notable changes in the enzymes involved in glucose metabolism. Enzymes that promote glucose breakdown (glycolysis), such as glucokinase and pyruvate (B1213749) kinase, show dramatically decreased activity. diabetesjournals.org Conversely, enzymes involved in glucose production (gluconeogenesis), like phosphoenolpyruvate (B93156) carboxykinase and glucose-6-phosphatase, are strikingly elevated. diabetesjournals.org

The activity of other metabolic enzymes is also affected. For instance, phosphofructokinase and succinate (B1194679) dehydrogenase activities are significantly reduced in the skeletal muscle of diabetic rats. nih.gov STZ can also influence the metabolic activation of certain chemical carcinogens by altering the levels of cytochrome P-450 isoenzymes in the liver. nih.gov

These alterations in enzyme activity lead to profound metabolic disturbances. For example, the changes in hepatic enzymes contribute to the hyperglycemia observed in STZ-induced diabetes. diabetesjournals.org Additionally, glycogen (B147801) content is markedly increased in the heart and decreased in the liver of diabetic rats. nih.gov

Mechanisms of Programmed Cell Death (Apoptosis vs. Necrosis)

Streptozotocin is capable of inducing both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), with the specific mode of cell death often depending on the dose of the compound. nih.gov At lower concentrations, STZ primarily triggers apoptosis. nih.gov This is characterized by a series of controlled events including DNA fragmentation, cellular shrinkage, and the formation of apoptotic bodies, without inducing an inflammatory response. nih.govptgcn.com The apoptotic process induced by STZ can involve both caspase-dependent and caspase-independent pathways. nih.gov Activation of caspase-3 and caspase-9, key executioner and initiator caspases respectively, has been observed in STZ-treated cells. nih.gov

At higher concentrations, however, STZ tends to cause a greater degree of necrosis. nih.gov Necrosis is a more chaotic process characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can trigger inflammation. nih.govptgcn.com Studies have shown that while lower doses of STZ lead to a higher rate of apoptosis, higher doses result in a significant percentage of cells undergoing necrosis in addition to apoptosis. nih.gov

The induction of apoptosis by STZ is closely linked to the cellular stress it causes, including DNA damage and oxidative stress. nih.govnih.gov The generation of ROS and RNS can activate signaling pathways that lead to the activation of pro-apoptotic proteins and the mitochondrial pathway of apoptosis. nih.gov

Interplay with Cellular Signaling Pathways

AKT/GSK3β Signaling Axis Perturbations

Streptozotocin has been shown to significantly interfere with the AKT/GSK3β signaling pathway, a critical axis involved in cell survival, proliferation, and glucose metabolism. spandidos-publications.com The serine/threonine kinase Akt (also known as protein kinase B) is a key node in this pathway. Following STZ administration, a transient phosphorylation of Akt at Ser473 and Thr308 has been observed in some neuronal cell studies, suggesting an initial activation. However, other studies, particularly in the context of diabetic models, have reported a significant reduction in the phosphorylated (active) form of Akt. nih.gov

Glycogen synthase kinase 3β (GSK3β) is a downstream target of Akt. Akt can phosphorylate GSK3β at Ser9, leading to its inactivation. In line with the initial Akt activation, some research shows a transient phosphorylation of GSK3β at Ser9 following STZ treatment. Conversely, studies demonstrating reduced Akt phosphorylation also show a decrease in the phosphorylation of GSK3β, indicating its increased activity. nih.gov

The perturbation of the AKT/GSK3β axis by STZ has significant functional consequences. The inhibition of this pathway is linked to increased neuronal apoptosis and has been implicated in the neurodegeneration observed in STZ-induced diabetic models. nih.gov The dysregulation of this signaling cascade is considered a key factor in the neuronal toxicity induced by STZ. nih.gov

NF-κB Signaling Pathway Modulation

Streptozotocin (STZ) has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and apoptosis. In rat pancreatic β-cells (RIN5F cells), treatment with STZ leads to a significant increase in the expression of NF-κB. nih.govnih.gov This upregulation of NF-κB is associated with a decrease in its inhibitor, IκB-β, and an increase in the pro-apoptotic protein Bax, suggesting a role for NF-κB in STZ-induced pancreatic β-cell apoptosis. nih.govnih.govresearchgate.net

Research indicates that NF-κB is a key transcription factor in the context of diabetes and its complications. amegroups.org In the retina of diabetic rats, the NF-κB signaling pathway is implicated in cell apoptosis, the production of Vascular Endothelial Growth Factor (VEGF), the activation of glial cells, and oxidative stress tolerance. amegroups.org STZ-induced diabetes elevates the total amount of the NF-κB p65 subunit in retinal microglia and Müller cells. amegroups.org Inhibition of the NF-κB pathway has been demonstrated to lessen these pathological changes, suggesting that STZ exerts some of its effects through the activation of this pathway. amegroups.org Furthermore, the activation of the AMP-activated protein kinase (AMPK) signaling pathway has been shown to suppress the expression of NF-κB by increasing the expression of Sirtuin-1 (SIRT1), thereby offering protection against inflammation. d-nb.info The interplay between SIRT1 and NF-κB is antagonistic; SIRT1 has an anti-inflammatory effect by inhibiting NF-κB activation, while NF-κB signaling can suppress SIRT1 activity. d-nb.info

Table 1: Impact of Streptozotocin on NF-κB Signaling Components

| Component | Effect of STZ Treatment | Cell/Tissue Type | Associated Outcome |

|---|---|---|---|

| NF-κB | Increased expression/activation | Pancreatic β-cells, Retinal glial cells | Apoptosis, Inflammation, VEGF production |

| IκB-β | Decreased expression | Pancreatic β-cells | Increased NF-κB activity |

| Bax | Increased expression | Pancreatic β-cells | Apoptosis |

| Bcl-2 | Decreased expression | Pancreatic β-cells | Apoptosis |

JNK/p38 and STAT1 Signaling Dynamics

The c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPKs) are key players in cellular responses to stress. nih.gov In the context of STZ-induced diabetes, there is evidence of differential regulation of p38-MAPK. nih.gov Studies have shown an upregulation of phosphorylated p38-MAPK in the thoracic aorta and kidney cortex of rats with STZ-induced diabetes. nih.gov The activation of p38-MAPK and JNK can be triggered by various factors associated with diabetes, including oxidative stress. escholarship.org

The Signal Transducer and Activator of Transcription 1 (STAT1) is another crucial signaling protein. The p38 MAPK pathway plays a key role in the serine phosphorylation of STAT1, which is essential for its transcriptional activation. nih.govembopress.org The activation of p38 is required for STAT1-mediated transcriptional changes. nih.govembopress.org In some cellular contexts, the inhibition of p38 leads to defective STAT1 serine phosphorylation. nih.govembopress.org Therefore, the activation of p38 by STZ-induced stress can, in turn, influence STAT1-mediated gene expression, creating a link between the MAPK stress response and STAT signaling pathways.

Table 2: JNK/p38 and STAT1 Signaling Interactions

| Signaling Molecule | Role | Interaction |

|---|---|---|

| p38 MAPK | Stress-activated protein kinase | Activated by STZ-induced stress. Required for the phosphorylation of STAT1 on its serine residue. |

| JNK | Stress-activated protein kinase | Activated by cellular stress, including conditions induced by STZ. |

| STAT1 | Transcription factor | Phosphorylated by p38 MAPK, leading to its activation and subsequent modulation of gene expression. |

SIRT1/p53 Signaling Interventions

The Sirtuin-1 (SIRT1)/p53 signaling pathway is critically involved in cellular stress responses, apoptosis, and metabolism. SIRT1, a NAD+-dependent deacetylase, is a sensor of the cell's metabolic state and plays a role in glucose homeostasis and insulin secretion. d-nb.info In STZ-induced pancreatic β-cell (INS-1) apoptosis, this pathway is significantly modulated. nih.gov STZ treatment has been shown to affect the expression of SIRT1 and the acetylation status of p53. nih.gov

The tumor suppressor protein p53 can be activated by cellular stress, including DNA damage induced by STZ. nih.gov Transcriptomic analysis of tubular epithelial cells treated with STZ revealed an activation of the p53 signaling pathway. nih.gov SIRT1 can deacetylate p53, thereby regulating its activity. Interventions that modulate the SIRT1/p53 pathway have been shown to have a cytoprotective effect against STZ-induced damage. nih.gov For instance, the activation of SIRT1 can counteract the apoptotic effects triggered by p53 in response to STZ. nih.gov

Table 3: Key Proteins in the SIRT1/p53 Pathway Modulated by Streptozotocin

| Protein | Function | Effect of STZ |

|---|---|---|

| SIRT1 | NAD+-dependent deacetylase, metabolic sensor | Expression and activity are altered, impacting downstream targets. |

| p53 | Tumor suppressor, transcription factor | Activated in response to STZ-induced DNA damage, promoting apoptosis. |

Akt/GSK3β/Nrf2 Signaling Network

The Akt/Glycogen Synthase Kinase-3β (GSK3β)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling network is a key regulator of cellular defense mechanisms against oxidative stress and apoptosis. In pancreatic β-cells (INS-1) exposed to STZ, this pathway is dysregulated, contributing to cellular damage. nih.gov STZ has been found to decrease the phosphorylation levels of Akt and GSK3β, and reduce the protein level of Nrf2. nih.gov

Akt, a serine/threonine kinase, is a central node in cell survival pathways. nih.gov One of its downstream targets is GSK3β, which it inhibits through phosphorylation. nih.gov GSK3β itself is a negative regulator of Nrf2, a transcription factor that controls the expression of numerous antioxidant and detoxification genes. nih.gov Therefore, the STZ-induced decrease in Akt phosphorylation leads to increased GSK3β activity, which in turn suppresses Nrf2, leaving the cells more vulnerable to oxidative stress. Interventions that can restore the activity of this pathway, for example by increasing the phosphorylation of Akt and GSK3β and the levels of Nrf2, have been shown to protect against STZ-induced apoptosis and dysfunction. nih.gov

Table 4: Modulation of the Akt/GSK3β/Nrf2 Signaling Network by Streptozotocin

| Component | Function | Effect of STZ Treatment | Consequence |

|---|---|---|---|

| Akt (Protein Kinase B) | Cell survival, inhibits GSK3β | Decreased phosphorylation | Increased GSK3β activity |

| GSK3β | Kinase, negative regulator of Nrf2 | Decreased phosphorylation (i.e., increased activity) | Suppression of Nrf2 |

| Nrf2 | Transcription factor for antioxidant genes | Decreased protein levels | Reduced cellular antioxidant defense |

PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a fundamental intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. wikipedia.orgqiagen.com The administration of STZ has been shown to cause a significant dysregulation of this pathway in the brain tissue of Wistar rats. nih.govnih.govresearchgate.net Specifically, STZ treatment leads to a significant alteration in the expression of phosphorylated Akt, mTOR, and PI3K. nih.govresearchgate.net

This pathway is initiated by the activation of PI3K, which in turn activates Akt. nih.gov Akt then has a multitude of downstream targets, including the mTOR complex 1 (mTORC1). qiagen.comnih.gov The STZ-induced reduction in the phosphorylated forms of Akt and mTOR suggests a downregulation of this pro-survival pathway, which can contribute to neuronal apoptosis. nih.gov This dysregulation of the PI3K/AKT/mTOR pathway may play a role in the cognitive dysfunction sometimes observed in diabetes. nih.govresearchgate.net The inhibition of this pathway by STZ is thought to be a contributing factor to its cytotoxic effects. nih.gov

Table 5: Streptozotocin's Impact on the PI3K/AKT/mTOR Pathway

| Component | Function | Effect of STZ Treatment in Brain Tissue |

|---|---|---|

| PI3K | Kinase, activates Akt | Altered expression |

| Akt (p-Akt) | Serine/threonine kinase, promotes cell survival | Significant reduction in phosphorylated form |

| mTOR | Kinase, regulates cell growth and proliferation | Significant alteration in expression |

Renin-Angiotensin System Pathway Interactions (e.g., ACE2/Ang (1-7))

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance, and its local activity in tissues like the liver and kidney is significant. scirp.orgmdpi.com A key counter-regulatory axis within the RAS involves Angiotensin-Converting Enzyme 2 (ACE2), which converts Angiotensin II (Ang II) to Angiotensin-(1-7) [Ang-(1-7)]. bioscientifica.comahajournals.org Ang-(1-7), acting through its receptor Mas, often opposes the actions of Ang II. bioscientifica.comahajournals.org

In the context of STZ-induced diabetes, this protective axis is disrupted. Studies in rats have shown that STZ induction leads to a significant decrease in the levels of ACE2 and Ang-(1-7) in both liver and kidney tissues. scirp.orgmdpi.com This reduction in the ACE2/Ang-(1-7) axis is associated with a downregulation of the PI3K/AKT/mTOR signaling pathway, contributing to the pathogenesis of diabetes-related complications. mdpi.com For example, in the kidney of diabetic rats, the expression of ACE2 is decreased, while the expression of the AT1 receptor (for Ang II) is increased, contributing to renal hypertrophy. scirp.org Conversely, treatments that increase ACE2 and Ang-(1-7) levels can ameliorate some of the pathological changes induced by STZ, highlighting the importance of the interaction between STZ's effects and the RAS. scirp.orgmdpi.com

Table 6: Streptozotocin and the Renin-Angiotensin System

| Component | Function | Effect of STZ-induced Diabetes |

|---|---|---|

| ACE2 | Converts Ang II to Ang-(1-7) | Decreased expression in liver and kidney |

| Angiotensin-(1-7) | Vasodilatory and anti-proliferative peptide | Decreased levels in liver and kidney |

| Angiotensin II | Vasoconstrictive and pro-proliferative peptide | Levels are relatively increased due to decreased conversion to Ang-(1-7) |

| Mas Receptor | Receptor for Ang-(1-7) | Expression can be increased in the renal cortex of diabetic rats |

Streptozotocin in Preclinical Disease Modeling and Research Methodologies

Principles of Streptozotocin-Induced Diabetes Models

The diabetogenic action of streptozotocin (B1681764) hinges on its structural similarity to a glucose molecule. This "disguise" facilitates its entry into pancreatic β-cells, which are uniquely equipped with high levels of the glucose transporter 2 (GLUT2). In contrast, most other cells in the body have different glucose transporters, making them less susceptible to streptozotocin's effects. This selective uptake is the key to its targeted toxicity. nih.govmdpi.com

Induction of Type 1 Diabetes Mellitus Mimicry

To model a condition analogous to type 1 diabetes mellitus (T1DM), which is characterized by an absolute deficiency of insulin (B600854) due to autoimmune destruction of β-cells, researchers use a method that results in extensive and rapid β-cell death.

The mechanism unfolds in several steps after streptozotocin enters the β-cell via the GLUT2 transporter:

DNA Alkylation: The nitrosourea (B86855) component of the streptozotocin molecule is highly reactive and acts as a DNA alkylating agent. It transfers a methyl group to the DNA, primarily at the O6 position of guanine, causing significant DNA damage.

PARP Activation and Energy Depletion: This DNA damage triggers a cellular repair mechanism involving the enzyme poly(ADP-ribose) polymerase (PARP). The overactivation of PARP in response to widespread DNA damage rapidly depletes the cell's stores of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical co-enzyme for energy production. This leads to a catastrophic drop in adenosine (B11128) triphosphate (ATP) levels.

Oxidative Stress and Nitric Oxide Production: The metabolism of streptozotocin also generates reactive oxygen species (ROS) and nitric oxide (NO). NO can directly inhibit key mitochondrial enzymes and contribute further to DNA strand breaks, while ROS inflict additional cellular damage.

Cell Necrosis: The combination of massive DNA damage, severe energy depletion, and oxidative stress culminates in the necrotic death of the pancreatic β-cells. This widespread destruction leads to a state of severe insulin deficiency and sustained hyperglycemia, effectively mimicking the key pathological features of T1DM.

This process results in what is often termed "streptozotocin diabetes," a condition of insulin-dependent diabetes caused by the specific necrosis of pancreatic β-cells. nih.gov

Combined Approaches for Diabetic Modeling (e.g., Nicotinamide Co-administration, High-Fat Diet Synergy)

To create more clinically relevant models of T2DM, researchers combine streptozotocin with other interventions to induce both partial β-cell failure and insulin resistance.

High-Fat Diet (HFD) Synergy: A widely used approach involves feeding animals a high-fat diet for several weeks. This diet leads to obesity, hyperlipidemia, and the development of peripheral insulin resistance. Once insulin resistance is established, a relatively low dose of streptozotocin is administered. This low dose does not destroy all β-cells but damages a significant portion, impairing the pancreas's ability to compensate for the existing insulin resistance. The result is a stable hyperglycemic state that closely mimics the progression of human T2DM, which often develops from a background of obesity and insulin resistance. researchgate.net This model is valued for replicating metabolic, histological, and inflammatory changes observed in human T2DM.

Nicotinamide Co-administration: Another established method involves the co-administration of nicotinamide (NA), a form of vitamin B3. Nicotinamide is a biochemical precursor to NAD+ and an inhibitor of the PARP enzyme. When administered shortly before streptozotocin, nicotinamide provides partial protection to the β-cells against streptozotocin's cytotoxic effects by blunting the depletion of NAD+. nih.gov This results in a less severe, non-obese model of T2DM characterized by moderate, stable hyperglycemia and impaired glucose-stimulated insulin secretion, rather than a complete absence of insulin. nih.gov This model is particularly useful for studying non-obese T2DM and its complications. nih.govexcli.de

Table 1: Comparison of Streptozotocin-Based Diabetes Models

| Feature | T1DM Model | T2DM Model (HFD + STZ) | T2DM Model (NA + STZ) |

|---|---|---|---|

| Inducing Agent(s) | High-Dose STZ | High-Fat Diet + Low-Dose STZ | Nicotinamide + STZ |

| Primary Mechanism | Massive β-cell necrosis | Insulin resistance followed by partial β-cell damage | Partial β-cell protection and subsequent damage |

| Insulin Level | Severely deficient or absent | Initially high (hyperinsulinemia), then reduced | Moderately reduced |

| β-Cell Mass | Drastically reduced | Moderately reduced | Partially reduced (~40-50%) |

| Key Characteristic | Severe, insulin-dependent hyperglycemia | Hyperglycemia with insulin resistance and often obesity | Moderate, stable, non-obese hyperglycemia |

| Human Condition Mimicked | Type 1 Diabetes Mellitus | Obesity-related Type 2 Diabetes Mellitus | Non-obese Type 2 Diabetes Mellitus |

Experimental Design Considerations in Animal Models

The success and reproducibility of streptozotocin-induced diabetes models depend heavily on careful experimental design. Factors such as the species, strain, age, and sex of the animal can significantly influence the outcome.

Impact of Age and Sex on Model Characteristics

The age and sex of the animal are critical variables that can profoundly alter the characteristics of the diabetes model.

Age: The sensitivity of rodents to streptozotocin is generally inversely related to their age; younger animals are often more sensitive. nih.govscite.ai However, the context is important. Administration of streptozotocin to neonatal rats (e.g., at 2 or 5 days of age) produces a unique T2DM model. nih.gov These animals initially experience hyperglycemia but then recover to a state of near-normal blood glucose due to the high regenerative capacity of the neonatal pancreas. nih.govresearchgate.net As these rats mature, they develop non-fasting hyperglycemia, glucose intolerance, and impaired insulin secretion, making them a useful model for studying the long-term progression of T2DM that is not dependent on obesity. researchgate.netukaazpublications.com In adult animals, older age has been associated with an impaired ability of the remaining β-cells to regenerate after STZ-induced injury. scite.ai

Sex: Significant sex-based differences in susceptibility to streptozotocin are well-documented, with males generally being more sensitive than females. nih.govdiabetesjournals.org Male mice and rats tend to develop a more severe and sustained hyperglycemic response compared to females given the same dose. oup.compnas.org This relative resistance in females is largely attributed to the protective effects of female sex hormones, particularly estrogen, which has been shown to protect pancreatic β-cells from STZ-induced apoptosis and oxidative stress. mdpi.comnih.gov Studies have demonstrated that ovariectomizing female mice increases their sensitivity to streptozotocin, while administering testosterone (B1683101) to females or castrated males enhances the diabetogenic response, confirming the role of sex hormones in modulating these outcomes. diabetesjournals.orgoup.commdpi.com

Optimization of Administration Regimens for Model Stability and Reproducibility

The successful induction of a stable and reproducible diabetic phenotype using streptozotocin (STZ) is contingent on the careful optimization of the administration regimen. A multitude of factors can influence the diabetogenic efficacy of STZ, leading to variability in outcomes if not properly controlled. nih.gov Key variables that require consideration include the animal's species, strain, age, sex, and weight, as well as the STZ dose, route of administration, and even diet. nih.govnih.govresearchgate.net

Two primary protocols are widely used: a single high-dose injection and a multiple low-dose injection regimen. umich.edu The single high-dose method (e.g., 35-65 mg/kg in rats) aims to induce rapid and extensive destruction of pancreatic β-cells, mimicking Type 1 Diabetes (T1D). nih.govresearchgate.net In contrast, the multiple low-dose protocol (e.g., five consecutive daily injections) results in a more gradual β-cell loss, which is suggested to better model the progressive nature of T1D, involving aspects of immune cell infiltration and dysfunction. nih.gov

For model stability, intravenous (IV) injection of STZ is often reported to produce more consistent hyperglycemia compared to intraperitoneal (IP) administration. nih.gov The susceptibility to STZ is also influenced by the animal's characteristics; for instance, male rats are generally more susceptible than females, and susceptibility is inversely related to age. nih.gov Different rat and mouse strains exhibit varying sensitivity to STZ, necessitating pilot studies to determine the optimal dose for a specific strain. nih.govumich.eduwvu.edu For example, Wistar and Sprague-Dawley rats are known to be sensitive to STZ. nih.gov To minimize mortality from hypoglycemia immediately following β-cell necrosis and subsequent insulin release, providing a 10% sucrose (B13894) solution for 24-72 hours post-injection is a common practice. wvu.edu The stability of the STZ solution itself is critical; it is unstable and must be prepared fresh in a citrate (B86180) buffer (pH 4.5-5.5) immediately before injection and protected from light. wvu.edubohrium.com

Table 1: Factors Influencing STZ Model Reproducibility

| Factor | Influence on Model Outcome | Research Findings |

|---|---|---|

| Dose | Determines severity and type of diabetes. High doses cause rapid β-cell necrosis (T1D model). researchgate.netnih.gov Low, multiple doses induce gradual loss (T1D progression model). nih.gov | A dose of 50 mg/kg was found to be optimal for inducing persistent hyperglycemia with minimal mortality in male Wistar rats. ukwms.ac.id Dose-response studies show a progressive deterioration in glucose tolerance with increasing STZ doses over time. nih.gov |

| Route of Administration | Affects the consistency of hyperglycemia. | Intravenous (IV) injection generally produces a more stable and reproducible diabetic model compared to intraperitoneal (IP) injection. nih.gov |

| Animal Strain | Different strains have varying sensitivity to STZ's cytotoxic effects. | Wistar and Sprague-Dawley rats are highly sensitive, while strains like Wistar-Kyoto are less so. nih.gov Mouse strain susceptibility also varies considerably. umich.edu |

| Animal Sex | Influences susceptibility to STZ. | Male rodents are typically more susceptible to the diabetogenic effects of STZ than females. nih.govresearchgate.net |

| Animal Age | Affects sensitivity, with younger animals often being more susceptible. | Susceptibility to STZ's effects is inversely related to age in rats. nih.gov Younger, lighter animals may require a higher end of the dose range due to higher metabolic rates. umich.edu |

| Diet | Can be combined with STZ to model different diabetes types. | A high-fat diet followed by a low dose of STZ is a common method for inducing a Type 2 Diabetes (T2D) model. nih.govbohrium.com |

Distinguishing Acute Streptozotocin Toxicity from Chronic Hyperglycemic Glucotoxicity

When utilizing STZ-induced models, it is crucial to differentiate the immediate pathological effects of the compound's direct cytotoxicity from the long-term complications arising from chronic hyperglycemia, often termed glucotoxicity.

Acute Streptozotocin Toxicity: The primary mechanism of STZ is its action as a DNA alkylating agent. nih.govmdpi.com Due to its structural similarity to glucose, STZ is preferentially taken up by cells expressing the GLUT2 transporter, most notably pancreatic β-cells in rodents. nih.govmdpi.com Once inside the cell, the nitrosourea moiety of STZ methylates DNA, forming carbonium ions (CH3+). nih.gov This DNA damage triggers a repair mechanism involving the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.govoup.com The hyperactivation of PARP depletes the intracellular pools of its substrate, nicotinamide adenine dinucleotide (NAD+), which is a critical molecule for cellular energy metabolism. nih.govresearchgate.net The severe depletion of NAD+ inhibits ATP production, leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death of the β-cell. researchgate.netnih.gov This direct cytotoxic cascade occurs relatively quickly after administration and is the primary cause of the initial insulin deficiency and subsequent hyperglycemia. nih.gov

Chronic Hyperglycemic Glucotoxicity: Following the initial β-cell destruction by STZ, the resultant persistent hyperglycemia initiates a separate, long-term pathological process. researchgate.net Chronic exposure of various tissues to high glucose levels leads to glucotoxicity, which drives the development of diabetic complications. researchgate.net This process involves several mechanisms, including the increased production of reactive oxygen species (ROS), leading to systemic oxidative stress, and the formation of advanced glycation end products (AGEs). scielo.brnih.gov These long-term hyperglycemic effects, rather than the initial STZ insult, are responsible for the progressive damage seen in target organs such as the kidneys, retina, and peripheral nerves. unair.ac.idresearchgate.net For example, in models of diabetic nephropathy, it is the sustained high glucose that leads to glomerular hyperfiltration, mesangial expansion, and eventual renal failure. scielo.br Therefore, while STZ is the inducing agent, the chronic complications studied in these models are consequences of the diabetic state itself. researchgate.net

In Vitro Cell Culture Systems for Streptozotocin Research

Pancreatic Beta-Cell Lines as Experimental Models (e.g., MIN6, Rin-5F, INS-1)

Pancreatic beta-cell lines are indispensable tools for in vitro investigations into the molecular mechanisms of STZ-induced cytotoxicity, providing a controlled environment to dissect cellular pathways without the complexities of a whole-animal system. Among the most commonly used are the mouse insulinoma line MIN6, the rat insulinoma line Rin-5F, and the rat insulinoma line INS-1. nih.govresearchgate.net

These cell lines serve as valuable models because they retain key characteristics of pancreatic β-cells, such as insulin secretion. Research using these lines has consistently demonstrated that STZ induces a dose- and time-dependent decrease in cell viability. researchgate.netnih.govresearchgate.net Studies have elucidated that STZ exposure triggers apoptosis, evidenced by increased activity of caspases, particularly caspase-3. nih.govresearchgate.net Furthermore, STZ treatment leads to a significant increase in intracellular reactive oxygen species (ROS), mitochondrial dysfunction, and alterations in the expression of apoptosis-related proteins like Bax and Bcl-2. nih.govresearchgate.net

For instance, in MIN6 cells, STZ has been shown to increase intracellular ROS levels and enhance the expression of caspase-3, leading to apoptosis. researchgate.net Similarly, in Rin-5F cells, STZ induces cytotoxicity by generating ROS and reactive nitrogen species (RNS), causing mitochondrial dysfunction, and altering glutathione (B108866) metabolism. nih.govresearchgate.net The use of these cell lines allows researchers to explore the specific pathways involved in STZ-induced damage and to screen for potential protective compounds.

Table 2: Research Findings in Pancreatic Beta-Cell Lines Exposed to Streptozotocin

| Cell Line | Key Findings | References |

|---|---|---|

| MIN6 | STZ (10 mM) treatment increased intracellular ROS levels and elevated caspase-3 expression by 1.46-fold, inducing apoptosis. | researchgate.net |

| STZ caused a time- and dose-dependent cytotoxic effect. | researchgate.net | |

| Lowering the threshold to NFκB activation (e.g., by co-incubation with TNFα or silencing IκBβ) sensitized MIN6 cells to STZ-induced death. | nih.gov | |

| Rin-5F | STZ induced cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis, confirmed by DNA fragmentation and caspase-3/9 activation. | nih.gov |

| STZ exposure (1-40 mM) caused a significant dose- and time-dependent decrease in cell survival. | nih.gov | |

| STZ (20 mM) reduced cell viability to approximately 60% after 24 hours. | researchgate.net | |

| INS-1 | Used to test protective effects of various extracts against STZ-induced cytotoxicity and apoptosis. | researchgate.net |

Investigation of Streptozotocin Effects in Diverse Cell Types

While STZ is renowned for its specific toxicity towards pancreatic β-cells, its effects are not entirely confined to the pancreas. The compound's entry into cells is largely mediated by the GLUT2 transporter, which is also expressed, albeit at lower levels, in other tissues such as the liver, kidney, and brain. mdpi.comnih.gov Consequently, at sufficient doses, STZ can exert cytotoxic effects in these diverse cell types. umich.edumdpi.com

In vitro and in vivo studies have reported that STZ can be toxic to hepatocytes and renal cells, contributing to the hepato- and nephrotoxicity sometimes observed in animal models. umich.edumdpi.com For example, STZ has been shown to induce oxidative stress and apoptosis in genetically engineered hepatocytes in culture. nih.gov Research has also explored its effects on neuroendocrine cells and neuronal cells. nih.gov A single intracerebroventricular injection of STZ in animal models is used to produce effects that resemble features of Alzheimer's disease, suggesting a direct neurotoxic impact. nih.gov This broader cytotoxicity underscores that while STZ is a powerful tool for inducing diabetes via β-cell destruction, its potential off-target effects in other GLUT2-expressing tissues must be considered when interpreting research findings. nih.govmdpi.com

Applications in Modeling Disease Pathogenesis Beyond Pancreatic Islets

Elucidation of Diabetic Complications in Target Organs

The STZ-induced diabetes model is a cornerstone of research into the pathogenesis of chronic diabetic complications, providing a reliable platform to study the long-term effects of hyperglycemia on various organ systems. nih.govnih.govantiox.org This model is extensively used to investigate the mechanisms underlying diabetic nephropathy (kidney disease) and diabetic retinopathy (eye disease). nih.govnih.gov

Diabetic Nephropathy: The STZ model reliably recapitulates many key features of human diabetic nephropathy. nih.govantiox.org Following the induction of chronic hyperglycemia, animals develop progressive renal injury characterized by glomerular hyperfiltration, thickening of the glomerular basement membrane, and mesangial matrix expansion. scielo.brantiox.org These structural changes lead to functional deficits, most notably albuminuria (the presence of albumin in the urine), which is a clinical hallmark of the disease. scielo.br Studies using STZ-induced diabetic rodents have been instrumental in identifying the roles of oxidative stress, inflammation, and various growth factors in the progression of kidney damage. scielo.brmdpi.com Modifying the model, for instance by combining STZ with a high-protein diet or performing a uninephrectomy, can accelerate and exacerbate the renal damage, creating more robust models for evaluating therapeutic interventions. scielo.brmdpi.comnih.gov

Diabetic Retinopathy: STZ-induced hyperglycemia in rodents also leads to pathological changes in the retina that mimic human diabetic retinopathy. nih.govamegroups.org Although these models rarely progress to the proliferative stage seen in humans, they effectively model the early stages of the disease. amegroups.org Observed changes include the breakdown of the blood-retinal barrier, thinning of retinal layers, loss of retinal cells like pericytes, and the development of acellular capillaries. nih.govamegroups.org Functional deficits, such as impaired oscillatory potentials in electroretinogram (ERG) recordings, are consistently reported and often appear before severe vascular lesions, highlighting the model's utility in studying early neural degeneration in the diabetic retina. nih.govnih.gov Research using this model has implicated pathways involving reactive oxygen species (ROS) and angiotensin II type 1 receptor (AT1R) signaling in the neural and vascular damage of the diabetic retina. nih.gov

Table 3: Key Features of Diabetic Complications Modeled with Streptozotocin

| Complication | Target Organ | Key Pathological Features Modeled | Research Applications |

|---|---|---|---|

| Diabetic Nephropathy | Kidney | Glomerular hypertrophy, basement membrane thickening, mesangial expansion, albuminuria, podocyte cell death, tubulointerstitial fibrosis. scielo.brunair.ac.idantiox.orgmdpi.com | Investigating molecular mechanisms (e.g., oxidative stress, inflammation) and evaluating potential therapies for kidney disease. nih.govantiox.orgnih.gov |

| Diabetic Retinopathy | Retina (Eye) | Blood-retinal barrier breakdown, retinal layer thinning, ganglion cell proliferation, vascular leakage, pericyte loss, neovascularization, reduced ERG wave amplitudes. nih.govamegroups.orgnih.gov | Studying early neurovascular damage, screening compounds for treatment, and investigating the role of specific signaling pathways. amegroups.orgnih.gov |

Renal Pathophysiology in Diabetic Nephropathy Models

Streptozotocin (STZ)-induced diabetes in rodents is a widely utilized model to investigate the pathogenesis of diabetic nephropathy (DN). nih.gov These models replicate many of the renal injuries observed in human DN, providing a platform to study molecular mechanisms and genetic predispositions. nih.gov The administration of STZ leads to the destruction of pancreatic β-cells, resulting in chronic hyperglycemia, a key driver of renal damage. nih.govcreative-biolabs.com The ensuing renal pathophysiology is complex, involving a combination of hyperglycemia, oxidative stress, and inflammation. mdpi.com

Key features of renal pathophysiology observed in STZ-induced DN models include glomerular and tubular damage. mdpi.com Histological examinations reveal glomerular hypertrophy and an expansion of the mesangial matrix. mdpi.com These structural changes are often accompanied by functional impairments, such as a significant increase in the urinary albumin-to-creatinine ratio, indicating albuminuria. nih.govmdpi.com The severity of these manifestations can be exacerbated by factors like a high-protein diet, which has been shown to accelerate and worsen tubular hypertrophy, oxidative stress, and inflammation in STZ-induced diabetic mice. mdpi.com

Molecular and biochemical alterations are central to the renal damage in these models. An accumulation of advanced glycation end products (AGEs) in the kidneys is a prominent feature, contributing to structural abnormalities in the renal cortex and blood vessels. mdpi.com This accumulation enhances the generation of reactive oxygen species (ROS), leading to oxidative stress and further kidney injury. mdpi.com Consequently, markers of oxidative stress like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and malondialdehyde (MDA) are found at elevated levels in the kidneys of STZ-treated rats. mdpi.com Furthermore, inflammatory processes are activated, as evidenced by increased renal NF-κB activity and infiltration of macrophages. thedrardisshow.com

Table 1: Key Renal Pathophysiological Changes in STZ-Induced Diabetic Nephropathy Models

| Pathophysiological Feature | Description | Key Findings | References |

| Glomerular Changes | Alterations in the structure and function of the glomeruli. | Glomerular hypertrophy, mesangial matrix expansion. | mdpi.com |

| Tubular Damage | Injury to the renal tubules. | Tubular hypertrophy, particularly when combined with a high-protein diet. | mdpi.com |

| Albuminuria | Increased excretion of albumin in the urine. | Significantly higher urinary albumin-to-creatinine ratio. | nih.govmdpi.com |

| Oxidative Stress | Imbalance between reactive oxygen species and antioxidants. | Increased levels of 8-OHdG and MDA; reduced superoxide (B77818) scavenging activity. | mdpi.com |

| Inflammation | Activation of inflammatory pathways in the kidney. | Increased NF-κB activity, macrophage infiltration. | thedrardisshow.com |

| Advanced Glycation End Products (AGEs) | Accumulation of AGEs in renal tissue. | High deposition of AGEs in the kidney, contributing to ROS generation. | mdpi.com |

Cardiovascular Dynamics in Diabetic Cardiomyopathy Models

The STZ-induced diabetic model is instrumental in studying diabetic cardiomyopathy (DCM), a significant complication of diabetes mellitus. nih.govresearchgate.net These animal models allow for the investigation of changes in cardiac structure and function that occur in the absence of other confounding factors like ischemic heart disease or hypertension. researchgate.net STZ-induced models of both type 1 (T1DM) and type 2 diabetes (T2DM) exhibit distinct patterns of cardiac pathology. nih.gov

In T1DM models, created with a high dose of STZ, both systolic and diastolic dysfunction are observed, characterized by a reduced ejection fraction. nih.gov These functional deficits are accompanied by significant cardiac remodeling, including exaggerated cardiomyocyte apoptosis, reactive hypertrophy, and interstitial fibrosis. nih.gov In contrast, T2DM models, often induced with a combination of STZ and a high-fat diet, typically present with diastolic dysfunction while maintaining a normal ejection fraction. nih.gov

The underlying mechanisms of these cardiovascular changes are multifactorial. frontiersin.org A central element is the increased oxidative stress within the heart, as the cardiac tissue has limited free radical scavenging capabilities. nih.gov This leads to inflammation and pathological remodeling. nih.gov STZ-induced diabetes also affects calcium handling within cardiomyocytes, with reduced activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2), leading to impaired calcium uptake and release. frontiersin.org Furthermore, STZ may directly impact cardiac contractile function through mechanisms involving p38 MAP kinase-dependent oxidative stress. biologists.com

Table 2: Comparative Cardiovascular Dynamics in STZ-Induced Diabetic Cardiomyopathy Models

| Parameter | T1DM Model (High-Dose STZ) | T2DM Model (STZ + High-Fat Diet) | References |

| Left Ventricular Function | Both diastolic and systolic dysfunction. | Diastolic dysfunction with normal ejection fraction. | nih.gov |

| Ejection Fraction | Reduced. | Normal. | nih.gov |

| Cardiac Remodeling | Exaggerated cardiomyocyte apoptosis, reactive hypertrophy, and fibrosis. | Less severe remodeling compared to T1DM models. | nih.gov |

| Oxidative Stress | Higher levels of reactive oxygen species (ROS). | Increased oxidative stress, but to a lesser extent than in T1DM models. | nih.gov |

| Calcium Handling | Reduced SERCA2 activity, impaired Ca2+ uptake and release. | Altered calcium handling. | frontiersin.org |

Ocular Manifestations in Diabetic Retinopathy Models

STZ-induced diabetic models are a cornerstone for research into diabetic retinopathy (DR), a leading cause of vision loss. experimentica.comnih.gov These models effectively mimic the progressive retinal changes seen in early-stage human DR, such as vascular leakage, pericyte loss, and inflammation. experimentica.com The severity of these ocular manifestations is dependent on factors like the STZ dose and the duration of the induced diabetes. experimentica.com

Early functional and morphological changes are detectable in the retina of STZ-induced diabetic animals. A decline in visual acuity and contrast sensitivity can be observed within weeks of diabetes induction, often before the onset of significant vascular lesions. arvojournals.orgnih.gov Electrophysiological assessments, such as electroretinography (ERG), reveal retinal dysfunction, with decreased amplitudes and delayed latent times of a- and b-waves. nih.gov Structural changes include a thinning of the inner retinal layers, specifically the nerve fiber layer-ganglion cell layer (NFL-GCL). arvojournals.org

The progression of DR in these models involves a cascade of events. The initial phase is often characterized by oxidative stress, which triggers the activation of retinal microglia and subsequent inflammation. mdpi.com This is followed by leukostasis, which contributes to ischemia and increased vascular permeability. mdpi.com In later stages, more pronounced vascular abnormalities like hemorrhages, vessel dilation, and neovascularization can occur, leading to significant vision impairment. nih.govmdpi.com

Table 3: Timeline of Ocular Manifestations in STZ-Induced Diabetic Retinopathy Models

| Time Post-Diabetes Induction | Ocular Manifestation | Description | References |

| 2 Weeks | Increased Leukocyte Adherence | An early sign of inflammation in the retinal vasculature. | arvojournals.org |

| 4 Weeks | Decline in Visual Acuity & Contrast Sensitivity | Early functional deficits in vision. | arvojournals.orgnih.gov |

| 4 Weeks | Retinal Thinning (NFL-GCL) | Structural changes in the inner retina. | arvojournals.org |

| 4 Weeks | Microglia and Macroglia Reactivity | Indicators of neuroinflammation in the retina. | arvojournals.org |

| 3 Months | Delayed ERG a-wave Latency | Electrophysiological evidence of retinal dysfunction. | nih.gov |

| 9 Months | Proliferative Changes | Development of more severe vascular abnormalities, including neovascularization in some cases. | nih.gov |

Neurological Dysfunction in Alzheimer's Disease Analogues and Encephalopathy

Intracerebroventricular (ICV) administration of STZ in rodents is used to create an animal model that exhibits pathologies analogous to sporadic Alzheimer's disease (sAD). nih.govmdpi.com This model is characterized by an insulin-resistant brain state, which leads to a cascade of neurodegenerative changes. nih.govresearchgate.net The neurological dysfunction in this model shares many features with human sAD, including memory impairment, progressive cholinergic deficits, and glucose hypometabolism. nih.gov

The core pathological hallmarks of AD are replicated in the STZ-ICV model. This includes the accumulation of amyloid-beta (Aβ) peptides, forming extracellular plaques, and the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs). nih.govresearchgate.net STZ treatment in neuronal cell cultures has been shown to increase amyloid aggregation and tau phosphorylation. nih.gov These changes are associated with a decrease in the glycogen (B147801) synthase kinase (GSK-3) alpha/beta ratio. nih.gov

The underlying mechanisms of STZ-induced neurodegeneration are multifaceted. Neuroinflammation is a key component, with STZ treatment causing the activation of glial cells and an increase in neuroinflammatory mediators. nih.gov This is accompanied by significant oxidative stress and mitochondrial dysfunction. nih.govfrontiersin.org Studies have shown that STZ induces mitochondrial fragmentation in hippocampal neuronal cells, a process that contributes to neuronal apoptosis and synaptic loss. frontiersin.org

Table 4: Neuropathological Features in STZ-Induced Alzheimer's Disease Analogue Models

| Pathological Feature | Description | Key Findings in STZ Model | References |

| Insulin Resistance | Impaired insulin signaling in the brain. | Creates an insulin-resistant brain state, leading to glucose hypometabolism. | nih.govresearchgate.net |

| Amyloid-Beta (Aβ) Accumulation | Formation of extracellular plaques from Aβ peptides. | Increased cerebral aggregated Aβ fragments and deposits. | nih.gov |

| Tau Hyperphosphorylation | Abnormal phosphorylation of tau protein, leading to NFTs. | Increased total tau protein and tau phosphorylation. | nih.govnih.gov |

| Cognitive Impairment | Deficits in learning and memory. | Spatial learning deficits observed in behavioral tests like the Morris water maze. | nih.gov |

| Neuroinflammation | Inflammatory response in the central nervous system. | Activation of glial cells and enhanced neuroinflammatory mediators. | nih.gov |

| Oxidative Stress & Mitochondrial Dysfunction | Increased free radical damage and impaired mitochondrial function. | Elevated mitochondrial stress and fragmentation. | nih.govfrontiersin.org |

Reproductive System Alterations (e.g., Erectile Dysfunction)

STZ-induced diabetes in male rodents serves as a model for investigating diabetes-related reproductive dysfunction, including erectile dysfunction (ED). nih.goveinj.org The hyperglycemia and insulin deficiency resulting from STZ administration lead to significant alterations in the male reproductive system. nih.gov These changes are driven by mechanisms including oxidative stress and impairment of the hypothalamic-pituitary-gonadal axis. nih.gov

Physiological and anatomical changes are evident in these models. Diabetic rats exhibit a decrease in reproductive organ weights and diminished sperm counts and motility. nih.gov Functionally, there is a clear reduction in erectile function upon stimulation of the cavernous nerve. einj.org This is quantified by a lower ratio of intracavernosal pressure to mean arterial pressure (ICP/MAP) compared to healthy controls. einj.org

The endocrine profile of these animals is also significantly altered. STZ-induced diabetes results in a notable decrease in serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. nih.gov These hormonal imbalances contribute to the observed reproductive deficits. Furthermore, gene expression studies in the cavernous tissue of diabetic rats have identified numerous upregulated and downregulated genes, providing insights into the molecular pathophysiology of diabetic ED. einj.org

Table 5: Reproductive System Alterations in Male STZ-Induced Diabetic Rodent Models

| Parameter | Observation in STZ-Diabetic Model | References |

| Erectile Function | Reduced erectile response to cavernous nerve stimulation; lower ICP/MAP ratio. | einj.org |

| Reproductive Organ Weight | Decreased. | nih.gov |

| Spermatogenesis | Diminished sperm counts and motility. | nih.gov |

| Serum Hormones | Significant decrease in LH, FSH, and testosterone. | nih.gov |

| Testicular Integrity | Testicular atrophy, damage to seminiferous tubules and Leydig cells. | nih.gov |

Investigating Organ-Specific Gene Expression Alterations

Pancreatic Gene Expression Profiles (e.g., GLUT2, GLUT4, Insulin Receptors)

The STZ-induced diabetes model is crucial for understanding the molecular changes within the pancreas that lead to impaired glucose homeostasis. STZ's toxicity to pancreatic β-cells is mediated, in part, through its interaction with the glucose transporter 2 (GLUT2), which is highly expressed on these cells. creative-biolabs.comnih.gov

Research using multiple low doses of STZ in mice has identified GLUT2 as a critical target molecule for STZ's toxic effects. nih.gov A progressive decrease in both GLUT2 protein and mRNA expression is observed in pancreatic islets following STZ administration, and this reduction precedes the onset of hyperglycemia. nih.gov This suggests that the downregulation of GLUT2 is an early event in the pathogenesis of STZ-induced diabetes. nih.gov Interestingly, the expression of other genes like proinsulin and glucokinase may remain unaffected in the initial stages, indicating a specific effect on GLUT2. nih.gov

Table 6: Pancreatic and Related Gene Expression Changes in STZ-Induced Diabetes

| Gene/Protein | Tissue | Change in Expression | Significance | References |

| GLUT2 | Pancreatic Islets | Gradual decrease in both mRNA and protein levels. | A crucial target for STZ toxicity; reduction precedes hyperglycemia. | nih.gov |

| GLUT4 | Adipose Tissue, Skeletal Muscle | Reduced mRNA expression. | Contributes to impaired glucose uptake in peripheral tissues. | nih.gov |

| Insulin Receptor | Various Tissues | Binding of insulin is the initial step for glucose uptake. | Impaired signaling in insulin-deficient states. | youtube.com |

| Proinsulin | Pancreatic Islets | mRNA expression may remain unaffected in early stages. | Suggests specificity of STZ's initial toxic effects. | nih.gov |

Hepatic Gene Expression Signatures

Streptozotocin (STZ)-induced diabetes instigates significant alterations in hepatic gene expression, reflecting the liver's central role in metabolism and its response to insulin deficiency and hyperglycemia. nih.gov Global gene expression profiling in the liver of STZ-treated mice has revealed a significant modulation of numerous genes. nih.gov One study identified 87 known genes with significantly altered expression. nih.gov These changes point towards a cellular response characterized by increased cytoprotective stress responses, apoptosis induction, and protein degradation. nih.gov Conversely, a decrease in the expression of genes associated with cell proliferation and protein synthesis is also observed. nih.gov

RNA-sequencing of liver tissues from STZ-induced diabetic mice identified 910 differentially expressed mRNAs. nih.gov Pathway analysis of these genes highlighted significant alterations in metabolic pathways, particularly those related to lipid biosynthesis. nih.gov In STZ-induced diabetic rats, microarray analysis revealed changes in the expression of genes involved in the regulation of transcription, which could in turn affect the levels of antioxidant and detoxification enzymes. nih.gov

Key upregulated gene categories include those involved in:

Cytoprotective Stress Responses: Genes that help protect the cell from damage. nih.gov

Oxidative and Reductive Xenobiotic Metabolism: Genes involved in metabolizing foreign substances. nih.gov

Cell Cycle Inhibition and Growth Arrest: Genes that halt the cell division process. nih.gov

Apoptosis Induction: Genes that trigger programmed cell death. nih.gov

Protein Degradation: Genes involved in the breakdown of proteins. nih.gov

Key downregulated gene categories include those associated with:

Cell Proliferation and Growth Factor Signaling: Genes that promote cell growth and division. nih.gov

Protein Synthesis: Genes responsible for creating new proteins. nih.gov

Xenobiotic Metabolism: A subset of genes involved in metabolizing foreign compounds. nih.gov

Furthermore, studies have shown that in STZ-induced diabetic rats, there is a suppression of hepatic glucokinase (GCK) gene expression, which is a key enzyme in glucose metabolism. researchgate.net Conversely, the expression of glucose-dependent insulinotropic polypeptide (GIP) has been observed in the liver of STZ-treated rats, suggesting a potential compensatory mechanism. researchgate.net

Table 1: Summary of Altered Hepatic Gene Expression in STZ-Induced Diabetes

| Gene Category | Direction of Change | Implied Biological Process | Reference |

|---|---|---|---|

| Cytoprotective Stress Response | Increased | Cellular defense against stress | nih.gov |

| Apoptosis-Related | Increased | Programmed cell death | nih.gov |

| Protein Degradation | Increased | Protein turnover and removal | nih.gov |

| Cell Proliferation | Decreased | Reduced cell growth | nih.gov |

| Protein Synthesis | Decreased | Impaired protein production | nih.gov |

| Glucokinase (GCK) | Decreased | Altered glucose metabolism | researchgate.net |

| Lipid Biosynthesis | Altered | Dysregulated fat metabolism | nih.gov |

Pulmonary Gene Expression Changes

The lung is also affected by STZ-induced diabetes, exhibiting distinct changes in gene expression. springermedizin.denih.gov Microarray analysis of lung tissue from STZ-induced diabetic rats identified 46 genes with significantly altered expression (19 upregulated and 27 downregulated). springermedizin.denih.gov These changes are concentrated in specific functional groups. springermedizin.denih.gov

Gene ontology analysis revealed significant over-representation of altered genes in several key areas:

Apoptosis and Cell Death: All genes in this category showed increased expression, suggesting a pro-apoptotic environment in the diabetic lung. springermedizin.denih.gov

Response to Stress: Similar to apoptosis-related genes, all genes in this group were upregulated. springermedizin.denih.gov

Collagen: In contrast, all genes assigned to this group had decreased expression, potentially impacting lung structure. springermedizin.denih.gov

Regulation of Protein Kinase Activity and Ion Transport: These groups displayed heterogeneous changes, with both increased and decreased gene expression. springermedizin.denih.gov

Interestingly, the lung appears resistant to some of the metabolic gene expression changes seen in other tissues, with a notable absence of widespread alterations in genes related to carbohydrate and lipid metabolism. springermedizin.de

In STZ-induced diabetic mice, global gene expression profiling also revealed a set of up- and down-regulated genes in the lung. nih.govkoreascience.kr Specifically, the expression of Amigo2, Adrb2, and Zbtb16 was found to be upregulated and correlated with hyperglycemia. nih.govkoreascience.kr

Table 2: Key Gene Ontology Groups with Altered Expression in the Lungs of STZ-Induced Diabetic Rats

| Gene Ontology Group | Directional Change | Implication | Reference |

|---|---|---|---|

| Apoptosis/Cell Death | Uniformly Increased | Increased programmed cell death | springermedizin.de, nih.gov |

| Response to Stress | Uniformly Increased | Heightened cellular stress response | springermedizin.de, nih.gov |

| Collagen | Uniformly Decreased | Potential for altered tissue structure | springermedizin.de, nih.gov |

| Protein Kinase Activity | Heterogeneous | Complex regulatory changes | springermedizin.de, nih.gov |

| Ion Transporter Activity | Heterogeneous | Altered ion balance | springermedizin.de, nih.gov |

| Amigo2, Adrb2, Zbtb16 | Increased | Markers of hyperglycemia-induced lung injury | nih.gov, koreascience.kr |

Genital Tissue Gene Expression Profiles (e.g., Penile Cavernosum)